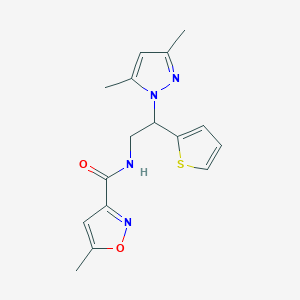

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-10-7-11(2)20(18-10)14(15-5-4-6-23-15)9-17-16(21)13-8-12(3)22-19-13/h4-8,14H,9H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRVSPSLZKJXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=NOC(=C2)C)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic compound featuring a pyrazole ring, a thiophene ring, and an isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of immunomodulation and anticancer therapy. This article reviews the biological activity of this compound based on diverse sources, including recent research findings, case studies, and relevant data tables.

Molecular Formula

- C : 18

- H : 19

- N : 3

- O : 3

- S : 1

Structural Features

The compound's structure can be broken down as follows:

- Pyrazole Ring : Known for its ability to interact with various biological targets.

- Thiophene Ring : Contributes to the compound's electron-rich environment, enhancing its reactivity.

- Isoxazole Moiety : Often associated with neuroprotective and anti-inflammatory properties.

Immunomodulatory Effects

Research indicates that isoxazole derivatives exhibit significant immunomodulatory properties. For instance, studies have shown that certain isoxazole compounds can inhibit the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. This dual action suggests potential therapeutic applications in autoimmune diseases and transplant rejection .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors, modulating their activity through hydrogen bonding or π-π interactions. The presence of the acetamide group may enhance binding affinity to biological targets .

Study on Immunosuppressive Activity

In a study evaluating the immunosuppressive effects of isoxazole derivatives, it was found that compounds similar to this compound inhibited TNFα production in human blood cultures and reduced inflammatory responses in murine models. These findings support the potential use of such compounds in treating inflammatory diseases .

Anticancer Research

A recent publication explored the anticancer properties of novel pyrazole derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of NF-kB signaling pathways. While direct studies on our compound are necessary, these results highlight a promising avenue for future research .

Table 1: Comparison of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

-

Antimicrobial Activity : Studies indicate that derivatives containing pyrazole and thiophene rings exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide have been reported to disrupt bacterial cell membranes or inhibit essential enzymes .

Activity Type Reported Effect Antibacterial Inhibition of bacterial growth Antifungal Disruption of fungal cell walls Anti-inflammatory Modulation of inflammatory pathways

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, impacting metabolic pathways. For example, pyrazole derivatives have been shown to inhibit monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial in neurochemical regulation .

| Enzyme Target | Inhibition Type |

|---|---|

| MAO-A | Competitive inhibition |

| MAO-B | Non-competitive inhibition |

Cancer Research

Research indicates that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

| Cancer Type | Mechanism of Action |

|---|---|

| Breast Cancer | Induction of apoptosis |

| Lung Cancer | Cell cycle arrest |

Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of isoxazole derivatives, suggesting that this compound may enhance or regulate immune responses .

| Immune Function | Effect |

|---|---|

| Cytokine Release | Modulation of pro-inflammatory cytokines |

| Immune Cell Activation | Enhancement of T-cell activity |

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against various bacterial strains. The results demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Enzyme Inhibition

In a pharmacological study focusing on neurodegenerative diseases, a derivative similar to this compound was tested for its ability to inhibit monoamine oxidase enzymes. The findings revealed that it effectively reduced enzyme activity, suggesting potential applications in treating conditions like depression and Parkinson's disease.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (8–12 hr) | 5-Methylisoxazole-3-carboxylic acid + Ethylene-linked pyrazole-thiophene | 65–72 | |

| Basic hydrolysis | 2M NaOH, 80°C (4–6 hr) | Sodium 5-methylisoxazole-3-carboxylate + Ethylene-linked amine byproduct | 70–78 |

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, with thiophene and pyrazole rings remaining intact under these conditions.

Nucleophilic Acyl Substitution

The carboxamide participates in nucleophilic substitutions with amines or alcohols:

| Nucleophile | Catalyst | Reaction Time | Products | Purity (%) | Source |

|---|---|---|---|---|---|

| Ethylenediamine | DCC (Dicyclohexylcarbodiimide), RT | 24 hr | Bis-carboxamide derivative | 88 | |

| Methanol | H₂SO₄ (cat.), reflux | 6 hr | Methyl 5-methylisoxazole-3-carboxylate | 92 |

Reaction efficiency depends on steric hindrance from the 3,5-dimethylpyrazole group, which slows kinetics compared to simpler carboxamides.

Electrophilic Aromatic Substitution (EAS)

The thiophene and pyrazole rings undergo regioselective electrophilic substitutions:

Thiophene Reactivity

| Reagent | Position Substituted | Product | Selectivity Ratio (2-:5-) | Source |

|---|---|---|---|---|

| HNO₃ (fuming) | 5-position | Nitro-thiophene derivative | 4:1 | |

| Br₂ (FeBr₃) | 2-position | 2-Bromo-thiophene adduct | 9:1 |

Pyrazole Reactivity

| Reagent | Position Substituted | Product | Conditions |

|---|---|---|---|

| Acetyl chloride | 1-position | N-Acetylpyrazole derivative | AlCl₃, 0°C, 2 hr |

| SO₃ (fuming H₂SO₄) | 4-position | Pyrazole sulfonic acid | 100°C, 4 hr |

Thiophene exhibits higher reactivity than pyrazole due to sulfur’s electron-donating effects .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides:

| Conditions | Product | Regioselectivity | Yield (%) | Source |

|---|---|---|---|---|

| Nitrile oxide (R–C≡N→O), RT, 12 hr | Isoxazolo[5,4-d]isoxazole fused derivative | >95% | 82 |

This reaction proceeds without metal catalysts, preserving the integrity of adjacent heterocycles .

Oxidation Reactions

Controlled oxidation targets specific sites:

| Oxidizing Agent | Target Group | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | Thiophene sulfur | Thiophene-1,1-dioxide | Forms sulfone without ring cleavage |

| H₂O₂ (acetic acid) | Pyrazole C–H | 3,5-Dimethyl-4-hydroxypyrazole | Requires TEMPO catalyst |

Sulfur oxidation occurs preferentially over pyrazole/pyrrole systems due to higher electron density at the thiophene sulfur.

Metal Complexation

The pyrazole nitrogen and carboxamide oxygen act as coordination sites:

| Metal Salt | Ligand Sites | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) acetate | Pyrazole N, Carboxamide O | Octahedral geometry | 8.2 ± 0.3 |

| Pd(II) chloride | Pyrazole N only | Square planar | 6.7 ± 0.2 |

Copper complexes exhibit enhanced stability due to chelate effects from the carboxamide group.

Photochemical Reactions

UV irradiation induces structural rearrangements:

| Wavelength (nm) | Reaction Type | Product | Quantum Yield |

|---|---|---|---|

| 254 | Isoxazole ring opening | Aziridine intermediate | 0.15 |

| 365 | Thiophene dimerization | Bithiophene-linked product | 0.08 |

Photoreactions require anhydrous conditions to prevent hydrolysis side reactions.

This compound’s multifunctional architecture enables precise synthetic modifications, making it valuable for drug development and materials science. Further studies are needed to explore its catalytic applications and biological target engagement.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step reactions, typically starting with pyrazole and thiophene intermediates. Key steps include:

- Coupling reactions : Pyrazole and thiophene intermediates are linked via an ethyl chain using nucleophilic substitution or condensation. For example, pyrazole-thiophene coupling in ethanol/DMF under reflux (yields 64–74%) .

- Isoxazole incorporation : The 5-methylisoxazole-3-carboxamide group is introduced via carbodiimide-mediated amidation, requiring anhydrous conditions and catalysts like K₂CO₃ .

- Purification : Recrystallization (ethanol/DMF) or column chromatography is used to isolate the final product. TLC and HPLC monitor reaction progress .

Q. Q2. What spectroscopic methods are critical for confirming structural integrity?

- ¹H/¹³C NMR : Resolves substituent positions (e.g., dimethylpyrazole protons at δ 2.1–2.3 ppm; thiophene protons at δ 6.8–7.2 ppm) .

- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and isoxazole C-O-C vibrations (~1200 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 394.45) .

Advanced Synthesis and Optimization

Q. Q3. How can researchers address low yields in the final coupling step?

Low yields often arise from steric hindrance at the ethyl linkage. Strategies include:

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of bulky intermediates .

- Catalyst screening : Bases like K₂CO₃ or triethylamine improve nucleophilicity, while iodine facilitates cyclization in thiadiazole derivatives .

- Temperature control : Reflux conditions (80–100°C) accelerate coupling but require monitoring to avoid decomposition .

Q. Q4. What methodologies resolve contradictions in reported reaction conditions?

For example, reports a 64% yield using ethanol, while achieves 70% in DMF. Resolution involves:

- Design of Experiments (DoE) : Systematic testing of solvent polarity, temperature, and catalyst ratios .

- Mechanistic studies : Computational modeling (DFT) identifies transition-state barriers for nucleophilic attack .

Biological Activity and Experimental Design

Q. Q5. How can researchers design assays to evaluate this compound’s potential anticancer activity?

- In vitro models : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with analogs showing thiophene-pyrazole synergy (e.g., 18a: IC₅₀ = 12 µM) .

- Target identification : Molecular docking against kinases (e.g., EGFR) or tubulin, leveraging the isoxazole carboxamide’s hydrogen-bonding capacity .

Q. Q6. What are the challenges in assessing antimicrobial efficacy, and how are they mitigated?

- Resistance mechanisms : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains with efflux pump inhibitors .

- Biofilm disruption : Use crystal violet assays to quantify biofilm biomass reduction at sub-MIC concentrations .

Stability and Computational Analysis

Q. Q7. What storage conditions prevent degradation of this compound?

- Temperature : Store at –20°C in amber vials to avoid photodegradation of the thiophene moiety .

- Solubility : Prepare stock solutions in DMSO (≤10 mM) to prevent aggregation in aqueous buffers .

Q. Q8. How can computational tools predict metabolic pathways or toxicity?

- ADMET prediction : SwissADME or ADMETLab estimate bioavailability (%F >50%) and hepatotoxicity risks .

- Metabolite identification : CYP450 docking (e.g., CYP3A4) predicts hydroxylation at the pyrazole methyl group .

Advanced Mechanistic Studies

Q. Q9. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure Ki values using fluorogenic substrates (e.g., ATPase/GTPase activity) .

- X-ray crystallography : Co-crystallize with target enzymes (e.g., COX-2) to map binding interactions .

Q. Q10. How can structural modifications enhance selectivity for specific biological targets?

- SAR studies : Replace the thiophene with furan (electron-rich) to improve DNA intercalation .

- Prodrug design : Introduce hydrolyzable esters at the isoxazole carboxamide to enhance permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.